Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Caylin-2: Distinct p53-MDM2 Inhibitor
Caylin-2 is a synthetic small molecule belonging to the cis-imidazoline class of MDM2 inhibitors . It is a direct analog of Nutlin-3, wherein the chlorine atoms on the two phenyl rings of the parent compound are substituted with trifluoromethyl groups [1]. This specific halogen substitution confers a unique molecular profile (C32H30F6N4O4, MW: 648.6) . While it retains the ability to bind MDM2 and disrupt the p53-MDM2 interaction, its biological activity diverges significantly from Nutlin-3, making it a critical tool compound for dissecting p53 pathway dynamics rather than a simple substitute . The compound also demonstrates the ability to bind Bcl-XL, suggesting a complex polypharmacology .
Workflow
p53 pathway dynamics and biphasic response studies
Selection
Tool compound for differential p53 outcomes, not a potency-optimized inhibitor
Use Context
Investigate proliferation vs. arrest/apoptosis at varying concentrations
The substitution of chlorine with trifluoromethyl groups in Caylin-2 is not a bioisosteric replacement. This structural change leads to a dramatic shift in biological potency and, critically, a complete inversion of functional effect at specific concentrations. Standard MDM2 inhibitors like Nutlin-3 are optimized for maximal p53 activation and apoptosis induction across a broad concentration range [1]. In contrast, Caylin-2 is approximately 10-fold less potent as a cytotoxic agent and, uniquely, acts as a growth promoter at sub-cytotoxic concentrations (5-100 nM) [2]. This biphasic, concentration-dependent behavior precludes its direct substitution in assays designed for potent p53 activation or viability screening. Furthermore, its retained ability to induce PARP1 degradation via a p53-dependent mechanism distinguishes it from other Nutlin analogs like Nutlin-3b, highlighting that even within the same chemical series, functional outcomes are highly structure-specific [3]. Therefore, selecting Caylin-2 over Nutlin-3 or other MDM2 inhibitors is essential when the research question pertains to differential p53 responses, growth promotion mechanisms, or the study of specific protein degradation pathways.
⚠Potency profile differs markedly: ~10-fold lower cytotoxic potency compared to Nutlin-3, limiting direct replacement in viability-based activation screens.
⚠Biphasic concentration response may shift assay outcomes from growth inhibition to promotion, unlike Nutlin-3’s consistent inhibitory effect.
[3] Reversible induction of PARP1 degradation by p53-inducible cis-imidazoline compounds. Infona Resource. View Source
Caylin-2 Quantitative Differentiation Evidence
Biphasic Growth Response
Caylin-2 exhibits a unique biphasic effect in HCT116 colon cancer cells, promoting growth at low concentrations while inhibiting it at high concentrations. This contrasts with the parent compound, Nutlin-3, which is purely inhibitory [1].
Biphasic GrowthHead-to-head
~40% growth promotion at low nM; IC50 ~8 µM (growth inhibition) vs Nutlin-3 IC50 ~0.8 µM
Approximately 10-fold less potent inhibitor; Induces ~40% growth promotion at low concentrations, an effect not observed with Nutlin-3
Conditions
HCT116 human colon cancer cell line
Why This Matters
For researchers studying context-dependent p53 responses, Caylin-2 provides a tool to induce either growth or arrest/apoptosis, which is impossible with Nutlin-3.
Caylin-2 induces PARP1 degradation in a p53- and proteasome-dependent manner, a property shared with Nutlin-3a but not Nutlin-3b. This suggests a specific structural requirement beyond general MDM2 inhibition [1].
PARP1 DegradationHead-to-head
Induces PARP1 degradation; Nutlin-3a does, Nutlin-3b does not
Supports p53-PARP1 pathway dissection
p53-dependent, 3T3 cell lines
PARP1Ischemia/Reperfusionp53
Evidence Dimension
PARP1 Protein Level (Degradation Induction)
Target Compound Data
Induces degradation
Comparator Or Baseline
Nutlin-3a: Induces degradation; Nutlin-3b: Does not induce degradation
Quantified Difference
Qualitative difference: Caylin-2 and Nutlin-3a induce PARP1 degradation, while Nutlin-3b does not.
Conditions
3T3-L1 and 3T3-F442A cell lines; p53-dependent
Why This Matters
This functional selectivity allows for the dissection of p53-mediated PARP1 regulation pathways, providing a research tool that is not interchangeable with other close structural analogs like Nutlin-3b.
PARP1Ischemia/Reperfusionp53
[1] Reversible induction of PARP1 degradation by p53-inducible cis-imidazoline compounds. Infona Resource. View Source
Bcl-XL Binding and Polypharmacology
Unlike Nutlin-3, which is a selective MDM2 antagonist, Caylin-2 has been reported to bind to Bcl-XL, an anti-apoptotic protein. This additional target engagement may contribute to its unique biological profile .
Bcl-XL BindingData to verify
Reported binding to Bcl-XL in addition to MDM2
Supports polypharmacology and crosstalk exploration
In vitro binding assays; sources not provided
Bcl-XLApoptosisPolypharmacology
Evidence Dimension
Target Binding
Target Compound Data
Binds to MDM2 and Bcl-XL
Comparator Or Baseline
Nutlin-3: Binds to MDM2 only
Quantified Difference
Qualitative difference: Caylin-2 exhibits dual binding (MDM2 and Bcl-XL), whereas Nutlin-3 is selective for MDM2.
Conditions
In vitro binding assays
Why This Matters
The dual-binding property of Caylin-2 makes it a valuable tool for investigating crosstalk between the p53/MDM2 and Bcl-2 family apoptotic pathways, a research area not addressable with Nutlin-3 alone.
Bcl-XLApoptosisPolypharmacology
Caylin-2 Validated Research Applications
Biphasic p53 Response Studies
Caylin-2 is uniquely suited for studies examining how p53 can drive opposing cellular outcomes (proliferation vs. apoptosis) depending on its activation level. Its ability to promote HCT116 cell growth by ~40% at 5-100 nM and inhibit growth with an IC50 of ~8 µM [1] makes it an essential tool for dissecting the nuanced, context-dependent functions of the p53 tumor suppressor network. This scenario is not replicable with Nutlin-3, which lacks the growth-promoting phase.
p53-Dependent PARP1 Degradation Model
For research into DNA repair, ischemia/reperfusion injury, and inflammatory responses, Caylin-2 serves as a specific pharmacological probe to induce p53-mediated PARP1 degradation [2]. Its functional selectivity over the closely related Nutlin-3b (which does not induce degradation) makes it a precise tool for validating the p53-PARP1 axis in cellular models, an application where generic MDM2 inhibitors may be unsuitable.
MDM2-Bcl-XL Pathway Crosstalk
Given its reported binding to both MDM2 and Bcl-XL , Caylin-2 is a candidate tool compound for preliminary exploration of functional interactions between the p53/MDM2 axis and the mitochondrial apoptotic machinery regulated by Bcl-2 family proteins. This polypharmacological profile offers a starting point for studying combination therapy rationale or resistance mechanisms that involve both pathways.
Negative Control for p53 Activation Assays
Due to its approximately 10-fold lower potency compared to Nutlin-3 in cytotoxicity assays [1], Caylin-2 can be employed as a less-active structural analog control. This helps confirm that observed biological effects in MDM2 inhibitor studies are directly linked to the potency and specific structural features of the active compound rather than off-target effects of the chemical scaffold.
Application
Selection Property
Validation Focus
Biphasic p53 pathway response studies
Concentration-dependent biphasic activity
Verify proliferation vs. cytotoxicity endpoints in HCT116 or similar models
p53-dependent PARP1 degradation studies
Selective induction of PARP1 degradation (p53-dependent)
Confirm degradation selectivity vs. Nutlin-3b and proteasome dependence
MDM2/Bcl-XL crosstalk pathway studies
Dual MDM2/Bcl-XL binding profile
Validate target engagement and pathway interaction
Less-active structural analog control for MDM2 inhibition studies
~10-fold lower cytotoxic potency vs. Nutlin-3
Confirm potency-dependent p53 activation distinguishes active vs. structural control
[2] Reversible induction of PARP1 degradation by p53-inducible cis-imidazoline compounds. Infona Resource. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.